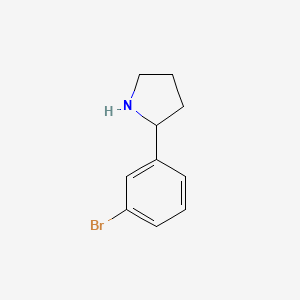

2-(3-Bromophenyl)pyrrolidine

Descripción

Significance of the Pyrrolidine (B122466) Core in Bioactive Molecules and Alkaloids

The pyrrolidine nucleus is a fundamental component of numerous natural products, particularly alkaloids found in plants and microorganisms. nih.gov This structural unit is present in many FDA-approved drugs, highlighting its importance in pharmaceutical sciences. tandfonline.com The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional structure that is advantageous for exploring pharmacophore space and establishing stereochemistry, which is crucial for the clinical success of new bioactive molecules. nih.govresearchgate.net The stereoisomers and spatial arrangement of substituents on the pyrrolidine ring can significantly influence the biological profile of a drug candidate due to different binding interactions with enantioselective proteins. nih.govnih.gov

The pyrrolidine scaffold is integral to a diverse range of pharmacologically active molecules, including those with anticancer, antidiabetic, anti-inflammatory, antiviral, and antimicrobial properties. frontiersin.orgtandfonline.com For instance, polyhydroxylated pyrrolidines, also known as aza-sugars, act as inhibitors of enzymes like α-glucosidase and aldose reductase, making them promising candidates for treating diabetes and other metabolic diseases. frontiersin.orgnih.gov

Overview of Halogenated Phenyl Pyrrolidine Scaffolds in Medicinal Chemistry

The incorporation of a halogenated phenyl group onto the pyrrolidine scaffold is a common strategy in medicinal chemistry to enhance the biological activity of a compound. nih.gov Halogens, such as bromine, chlorine, and fluorine, can influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

For example, the presence of a bromine atom on the phenyl ring can significantly affect a compound's reactivity and its interactions with biological molecules. Structure-activity relationship (SAR) studies have shown that halogen substitutions on the phenyl ring of pyrrolidine derivatives can lead to potent biological activities. tandfonline.com Specifically, compounds with a 4-bromophenyl or 4-chlorophenyl substitution have demonstrated enhanced anticancer activity. nih.gov The bromophenyl group can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds, both of which can modulate the activity of target enzymes or receptors. The development of N-phenyl-1-sulfonyl-2-pyrrolidine carboxamide libraries, which can include halogenated phenyl groups, is a testament to the utility of this scaffold in the discovery of new drug leads. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400796 | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-79-5 | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Bromophenyl Pyrrolidine and Its Analogs

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the need for chiral resolution of racemic mixtures. Both diastereoselective and enantioselective strategies have been successfully employed for the synthesis of 2-arylpyrrolidines.

Diastereoselective Synthesis

Diastereoselective methods involve the use of a chiral starting material or reagent to control the formation of new stereocenters relative to an existing one.

One notable diastereoselective approach is the palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides. This method yields N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted products nih.gov. Similarly, palladium-catalyzed tandem N-arylation/carboamination reactions of γ-amino alkenes with two different aryl bromides provide a rapid route to differentially arylated N-aryl-2-benzyl pyrrolidine (B122466) derivatives in good yields and with high levels of diastereoselectivity wikipedia.org.

Another powerful strategy involves asymmetric multicomponent reactions. For instance, the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in a one-pot operation can afford highly substituted pyrrolidine derivatives diastereoselectively, constructing up to three stereogenic centers in a single operation nih.govnih.gov. A titanium tetrachloride-catalyzed multicomponent coupling reaction has also been developed to provide functionalized pyrrolidines with multiple stereocenters with a high degree of diastereoselectivity nih.gov.

A palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives has been described where an initial intramolecular nucleopalladation of a tethered protected amine forms the pyrrolidine ring. A subsequent intermolecular addition of a second nucleophile proceeds with high enantio- and diastereoselectivity nih.gov.

Enantioselective Synthesis

Enantioselective methods create a new stereocenter in a prochiral molecule under the influence of a chiral catalyst or reagent, leading to an excess of one enantiomer.

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. Transaminases (TAs), in particular, have been successfully utilized in the synthesis of chiral 2-substituted pyrrolidines. This approach often involves the stereoselective amination of a prochiral ketone substrate, followed by a spontaneous or catalyzed intramolecular cyclization.

A notable example is the synthesis of 2-arylpyrrolidines from commercially available ω-chloroketones. Transaminases catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone, forming a chiral amine intermediate. This intermediate then undergoes intramolecular cyclization to yield the desired 2-arylpyrrolidine with high enantiomeric excess (ee) acs.org. This method has been shown to produce analytical yields of up to 90% and enantiomeric excesses of over 99.5% for each enantiomer acs.org.

The selection of the transaminase is crucial as it determines the stereochemical outcome of the reaction, allowing for the synthesis of either the (R)- or (S)-enantiomer of the target pyrrolidine.

| Substrate (ω-chloroketone) | Transaminase | Product (2-Arylpyrrolidine) | HPLC Yield (%) | Enantiomeric Excess (ee, %) |

| 4-chloro-1-(3-bromophenyl)butan-1-one | (R)-selective TA | (R)-2-(3-Bromophenyl)pyrrolidine | Data not available | >95 |

| 4-chloro-1-(3-bromophenyl)butan-1-one | (S)-selective TA | (S)-2-(3-Bromophenyl)pyrrolidine | Data not available | >95 |

| 4-chloro-1-phenylbutan-1-one | ATA-117-Rd6 | (R)-2-phenylpyrrolidine | 65 | >99.5 (R) |

| 4-chloro-1-phenylbutan-1-one | PjSTA-R6-8 | (S)-2-phenylpyrrolidine | 82 | >99.5 (S) |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | ATA-117-Rd6 | (R)-2-(4-chlorophenyl)pyrrolidine | 90 | >99.5 (R) |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | PjSTA-R6-8 | (S)-2-(4-chlorophenyl)pyrrolidine | 79 | >99.5 (S) |

| 4-chloro-1-(4-methoxyphenyl)butan-1-one | ATA-117-Rd6 | (R)-2-(4-methoxyphenyl)pyrrolidine | 10 | >99.5 (R) |

| 4-chloro-1-(4-methoxyphenyl)butan-1-one | PjSTA-R6-8 | (S)-2-(4-methoxyphenyl)pyrrolidine | 47 | >99.5 (S) |

Data for analogous 2-arylpyrrolidines synthesized via transaminase-triggered cyclizations. Data obtained from JACS Au 2023, 3, 6, 1642–1649.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral pyrrolidines, the asymmetric aza-Michael addition is a prominent organocatalytic strategy. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Chiral pyrrolidine derivatives, such as those derived from proline, have been effectively used as organocatalysts in the Michael addition of aldehydes to nitroolefins mit.edunih.gov. These reactions can produce highly functionalized chiral pyrrolidines. For instance, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee mit.edu.

Bifunctional squaramide catalysts have also been employed in aza-Michael/Michael cascade reactions between nitroalkenes and tosylaminomethyl enones or enoates, providing access to highly functionalized chiral trisubstituted pyrrolidines with good yields, diastereoselectivities, and excellent enantioselectivities (up to >99% ee) rsc.org.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

A well-known class of chiral auxiliaries is the Evans oxazolidinones. These can be acylated and then subjected to diastereoselective enolate alkylation or aldol reactions. The chiral auxiliary is then cleaved to reveal the chiral product wikipedia.orgyoutube.comresearchgate.net. While versatile, this method requires additional steps for the attachment and removal of the auxiliary wikipedia.org.

Another widely used class of chiral auxiliaries is (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These are used to form chiral hydrazones with aldehydes or ketones. Deprotonation to form an azaenolate followed by reaction with an electrophile and subsequent cleavage of the auxiliary provides the α-substituted carbonyl compound with high enantiomeric purity wikipedia.orgmit.eduorgsyn.orgresearchgate.net. This method has been applied to the asymmetric synthesis of a variety of natural products wikipedia.org.

The synthesis of trans-2,5-diarylpyrrolidines has been achieved using (R)-phenylglycinol as a chiral auxiliary. The key steps involve two diastereoselective additions of Grignard reagents, first to a chiral imine and then to a 1,3-oxazolidine intermediate nih.gov.

Enantiocomplementary synthesis refers to the use of two different catalysts or reagents that provide access to opposite enantiomers of a product from the same starting material. This is a highly desirable feature in asymmetric synthesis as it allows for the selective production of either enantiomer of a target molecule.

The biocatalytic approach using transaminases is an excellent example of an enantiocomplementary strategy. By selecting either an (R)-selective or an (S)-selective transaminase, both enantiomers of a 2-arylpyrrolidine can be synthesized from the same ω-chloro-arylketone precursor acs.org. This has been demonstrated for a range of 2-arylpyrrolidines, where both enantiomers were obtained in high enantiomeric excess (>95% ee) by choosing the appropriate enzyme acs.org.

| Product Enantiomer | Catalyst | HPLC Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-2-phenylpyrrolidine | ATA-117-Rd6 | 65 | >99.5 |

| (S)-2-phenylpyrrolidine | PjSTA-R6-8 | 82 | >99.5 |

| (R)-2-(p-chlorophenyl)pyrrolidine | ATA-117-Rd6 | 90 | >99.5 |

| (S)-2-(p-chlorophenyl)pyrrolidine | PjSTA-R6-8 | 79 | >99.5 |

Data illustrating the enantiocomplementary synthesis of 2-arylpyrrolidines using different transaminases. Data obtained from JACS Au 2023, 3, 6, 1642–1649.

Stereoselective Generation of Substituted Pyrrolidines

The precise control of stereochemistry is crucial in the synthesis of bioactive molecules, as different stereoisomers can exhibit markedly different biological activities. nih.gov Various stereoselective methods have been developed for the synthesis of substituted pyrrolidines.

One notable approach involves the enantioselective synthesis of 2-(arylmethyl)pyrrolidines through Palladium-catalyzed alkene carboamination reactions. These reactions can produce enantiomerically enriched products with high enantiomeric excess (ee) from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines. nih.gov This methodology has been successfully applied to the asymmetric synthesis of natural products like (−)-tylophorine. nih.gov For instance, the R-enantiomer of a 2-arylmethylpyrrolidine derivative acts as a potent 5-HT6 agonist, while the S-enantiomer displays antagonistic activity, highlighting the importance of stereocontrol. nih.gov

Enantioselective reductive amination also presents a viable route. For the synthesis of (2S)-2-(4-bromophenyl)pyrrolidine, bromophenyl-substituted lactams can serve as precursors. The reduction of these lactams can form azomethine ylides, which then undergo cycloaddition or protonation to yield the desired pyrrolidine derivative. smolecule.com Reaction conditions are critical in influencing both the yield and the enantioselectivity of this transformation. smolecule.com

Furthermore, chiral resolution techniques are employed to separate racemic mixtures of bromophenyl-substituted pyrrolidines. A common method involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation through crystallization and subsequent removal of the resolving agent. smolecule.com

A specific and highly controlled stereoselective synthesis has been developed for all-cis 2,3,4,5-substituted pyrrolidine derivatives. This enantiospecific synthesis can start from either D- or L-serine. A key step in this process is the conversion of a hemiaminal intermediate into a fully substituted pyrrolidine via a tandem Wittig-Michael reaction. The stereochemistry of the substituents is carefully controlled, for example, the endo stereochemistry of a C-3 methyl group can be established through the stereoselective reduction of a double bond, driven by a preference for hydrogenation from the less hindered face of the molecule. The all-cis configuration of these highly substituted pyrrolidines has been confirmed through X-ray analysis.

Multicomponent Reactions for Pyrrolidine Ring Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and atom-economical. Several MCRs have been developed for the synthesis of the pyrrolidine ring.

One such example is the ultrasound-promoted one-pot synthesis of substituted 3-pyrrolin-2-ones using citric acid as a catalyst. This method involves the reaction of anilines, diethyl acetylenedicarboxylate, and an aldehyde. The reaction is believed to proceed through the formation of an imine from the aniline and aldehyde, followed by the addition of a 1,3-dipolar intermediate generated from diethyl acetylenedicarboxylate. Subsequent intramolecular attack and elimination of ethanol lead to the final product.

While a specific MCR for the direct synthesis of 2-(3-Bromophenyl)pyrrolidine is not explicitly detailed, the general principles of MCRs for 2-aryl pyrrolidines can be applied. For instance, a three-component reaction between an amine, an aldehyde (such as 3-bromobenzaldehyde), and a suitable dielectrophile could potentially construct the desired this compound core.

Functionalization of Preformed Pyrrolidine Rings

Another important strategy for the synthesis of complex pyrrolidine derivatives is the functionalization of a pre-existing pyrrolidine ring. This approach is particularly useful for introducing substituents at specific positions of the pyrrolidine scaffold.

A redox-neutral α-functionalization of pyrrolidines has been developed to synthesize α-aryl-substituted pyrrolidines. This method utilizes a quinone monoacetal as an oxidizing agent and DABCO as a base. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by an aromatic nucleophile. This one-pot method provides direct access to α-arylated pyrrolidines from the parent pyrrolidine.

General Synthetic Strategies and Reaction Pathways

The synthesis of this compound can be approached through various general synthetic strategies. Many of these methods involve the cyclization of acyclic precursors. mdpi.com For instance, the catalytic cyclization of 1,4-butanediol derivatives containing bromophenyl substituents at high temperatures with nickel or cobalt catalysts under a hydrogen atmosphere can yield the corresponding pyrrolidine. smolecule.com Careful optimization of this process is necessary to prevent debromination. smolecule.com

The this compound scaffold is a valuable building block in the synthesis of more complex and biologically active molecules. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents on the phenyl ring, leading to a diverse library of compounds for drug discovery and medicinal chemistry research. nih.gov

For example, pyrrolidine derivatives are precursors in the synthesis of various drugs, including those used for treating erectile dysfunction, migraines, and viral infections like Hepatitis C. mdpi.com The this compound moiety can be incorporated into these synthetic pathways, with the bromo-substituent allowing for late-stage diversification of the molecular structure.

The synthesis of this compound and its analogs involves several key precursors and intermediates. Based on the synthetic methodologies discussed, the following types of compounds are crucial:

| Precursor/Intermediate Type | Role in Synthesis |

| 3-Bromobenzaldehyde | A common starting material in multicomponent reactions and other synthetic routes to introduce the 3-bromophenyl group. |

| Bromophenyl-substituted lactams | Precursors for enantioselective reductive amination to form chiral 2-(bromophenyl)pyrrolidines. smolecule.com |

| N-Boc-pent-4-enylamines | Used in Palladium-catalyzed carboamination reactions with aryl bromides to form N-Boc-protected 2-(arylmethyl)pyrrolidines. nih.gov |

| (S)-Prolinol | A versatile chiral starting material derived from proline, which can be a precursor for various substituted pyrrolidines. mdpi.com |

These precursors and intermediates are essential for the construction of the this compound core and for the subsequent elaboration into more complex target molecules.

Precursors and Intermediate Compounds in Synthesis

Pyrrolidine-2,5-dione Derivatives in Synthesis

The use of pyrrolidine-2,5-diones, also known as succinimides, as precursors offers a versatile entry point for the synthesis of 2-substituted pyrrolidines. One common strategy involves the reaction of a suitably substituted succinic anhydride with an amine, followed by cyclization to form the succinimide (B58015) ring. For the synthesis of analogs of this compound, this would typically involve a 3-(3-bromophenyl)succinic acid derivative.

A general approach involves the condensation of 3-arylsuccinic acids with an appropriate amine or ammonia source to form the corresponding N-substituted or N-unsubstituted 3-arylpyrrolidine-2,5-dione. Subsequent reduction of one of the carbonyl groups of the succinimide ring can lead to the formation of a hydroxylactam, which can be further reduced to the desired 2-arylpyrrolidine.

| Reactant 1 | Reactant 2 | Product | Notes |

| 3-(3-Bromophenyl)succinic anhydride | Ammonia | 3-(3-Bromophenyl)pyrrolidine-2,5-dione | Formation of the succinimide ring. |

| 3-(3-Bromophenyl)pyrrolidine-2,5-dione | Reducing agent (e.g., NaBH4) | 5-Hydroxy-4-(3-bromophenyl)pyrrolidin-2-one | Selective reduction of one carbonyl group. |

| 5-Hydroxy-4-(3-bromophenyl)pyrrolidin-2-one | Reducing agent (e.g., LiAlH4) | This compound | Further reduction to the pyrrolidine. |

While direct examples for the 3-bromophenyl variant are not extensively detailed in readily available literature, the synthesis of various N-aryl and 3-phenylpyrrolidine-2,5-diones is well-documented and serves as a foundational methodology. google.com

Boc-Protected Pyrrolidine Intermediates

The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, providing a robust yet readily cleavable protecting group for amines. In the context of this compound synthesis, Boc-protected intermediates are crucial for controlling reactivity and enabling specific chemical transformations.

The introduction of the Boc group onto the pyrrolidine nitrogen can be achieved by reacting the parent pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, (S)-2-(3-Bromophenyl)pyrrolidine can be converted to its N-Boc derivative, which is a stable and versatile intermediate for further functionalization. chemscene.comgoogle.com

The synthesis of N-Boc-2-arylpyrrolidines can also be accomplished through palladium-catalyzed reactions. For example, the coupling of γ-(N-Boc-amino) alkenes with aryl bromides provides a direct route to N-Boc protected pyrrolidines with a high degree of stereoselectivity. orgsyn.org This method allows for the formation of two new bonds in a single step.

A representative reaction is the palladium-catalyzed carboamination of N-Boc-pent-4-enylamine with an aryl bromide. To synthesize the target compound, 3-dibromobenzene could be envisioned as the aryl bromide source, although regioselectivity would need to be carefully controlled.

| Starting Material | Reagent | Catalyst System | Product |

| N-Boc-pent-4-enylamine | 1,3-Dibromobenzene | Pd catalyst, ligand (e.g., (R)-Siphos-PE) | N-Boc-2-(3-bromobenzyl)pyrrolidine |

This methodology has been successfully applied to the enantioselective synthesis of various 2-(arylmethyl)pyrrolidines with good yields and high enantiomeric excess (ee). nih.gov

Catalytic Methods in Pyrrolidine Synthesis

Catalytic methods have become indispensable for the efficient and stereoselective synthesis of pyrrolidine rings. Both transition-metal catalysis and organocatalysis have been employed to construct the 2-arylpyrrolidine scaffold.

Copper-catalyzed intramolecular hydroamination of aminoalkenes is a powerful tool for the synthesis of α-arylpyrrolidines. researchgate.netnih.gov This approach often involves a two-step sequence starting with a Suzuki-Miyaura cross-coupling to introduce the aryl group, followed by an enantioselective copper-catalyzed intramolecular hydroamination.

Another significant catalytic approach is the palladium-catalyzed carboamination of γ-aminoalkenes with aryl halides, as mentioned previously. nih.gov This method is notable for its ability to generate enantiomerically enriched products from readily available starting materials.

Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition, offers a convergent and highly selective route to functionalized pyrrolidines. orgsyn.org This strategy allows for the construction of complex pyrrolidine structures under mild conditions.

Optimization of Synthetic Yields and Diastereoselectivity

The optimization of synthetic routes to this compound and its analogs is critical for improving efficiency and obtaining the desired stereoisomer in high purity. Key parameters for optimization include the choice of catalyst, ligand, solvent, temperature, and reactants.

In diastereoselective syntheses of 2,5-disubstituted pyrrolidines, the stereochemical outcome can often be controlled by the choice of starting materials and reaction conditions. For instance, in syntheses starting from pyroglutamic acid, the protecting group on the nitrogen atom can influence the cis/trans selectivity of additions to an in situ-formed iminium ion. researchgate.net

For catalytic reactions, ligand screening is a crucial step in optimizing both yield and enantioselectivity. In the palladium-catalyzed carboamination for the synthesis of 2-(arylmethyl)pyrrolidines, various phosphine ligands have been evaluated, with bulky, electron-rich ligands often providing superior results. nih.gov

The diastereoselectivity of multicomponent reactions to form highly substituted pyrrolidines can be influenced by the Lewis acid catalyst and the addition of coordinating solvents. For example, TiCl₄-catalyzed reactions have been shown to produce pyrrolidine derivatives with a high degree of diastereocontrol. researchgate.net

| Reaction Type | Key Optimization Parameter | Effect on Outcome |

| Catalytic Asymmetric Synthesis | Chiral Ligand | Determines enantioselectivity (ee). |

| Diastereoselective Cyclization | Protecting Group | Can influence the cis/trans diastereomeric ratio. |

| Multicomponent Reaction | Lewis Acid/Solvent | Affects diastereoselectivity and reaction pathway. |

Gram-Scale Synthesis Considerations

Scaling up the synthesis of this compound from laboratory-scale to gram-scale or larger presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Key considerations for gram-scale synthesis include:

Reagent Availability and Cost: The starting materials and reagents must be commercially available in large quantities at a reasonable cost.

Reaction Conditions: The reaction conditions, including temperature, pressure, and reaction time, need to be carefully controlled and optimized for larger volumes. Exothermic reactions, in particular, require efficient heat management.

Purification: Purification methods such as column chromatography, which are common in laboratory-scale synthesis, can be cumbersome and expensive on a larger scale. Alternative purification techniques like crystallization or distillation are often preferred.

Safety: A thorough safety assessment of all chemical transformations and handling procedures is essential to minimize risks associated with large-scale production.

Practical and scalable syntheses of functionalized pyrrolidines have been developed. For example, a gram-scale synthesis of a di-L-proline mimetic was achieved through a strategy involving a ruthenium-catalyzed ring-closing metathesis. nih.gov Similarly, the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a related chiral building block, has been reported, highlighting methodologies suitable for scale-up. orgsyn.org These examples underscore the importance of robust and optimized procedures for the successful gram-scale production of complex molecules.

Pharmacological and Biological Evaluation of 2 3 Bromophenyl Pyrrolidine Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The 2-(3-bromophenyl)pyrrolidine scaffold is a versatile starting point in medicinal chemistry due to its unique structural and chemical properties. The pyrrolidine (B122466) ring system is found in numerous natural products and clinically approved drugs, valued for its ability to introduce conformational rigidity and serve as a pharmacophore that can interact with various biological targets. frontiersin.org Derivatives of this compound are investigated for a wide array of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties. frontiersin.orgontosight.ai

The presence of the bromophenyl group is particularly significant. Halogen atoms can enhance the binding affinity of a molecule to its target enzyme or receptor, improve its metabolic stability, and increase its ability to penetrate cell membranes. nih.govnih.gov The bromine atom on the phenyl ring serves as a useful synthetic handle, allowing for further structural modifications through cross-coupling reactions to optimize potency and selectivity. Consequently, this compound and its derivatives are frequently used as intermediates in the synthesis of complex molecules aimed at treating a range of diseases. mdpi.com

Investigation of Biological Activities

Researchers have synthesized and evaluated numerous derivatives of this compound, revealing significant potential in oncology and metabolic diseases.

The search for novel anticancer agents has led to extensive investigation into heterocyclic compounds, with derivatives of this compound showing promise through various mechanisms of action. ontosight.ai

Disrupting microtubule dynamics is a clinically validated strategy in cancer therapy. nih.gov Microtubules, which are polymers of tubulin, are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. Several derivatives incorporating the pyrrolidine moiety have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. kuleuven.be

One study highlighted a series of 2-(pyrrolidin-1-yl)-4-amino-5-aroylthiazoles, where the combination of the pyrrolidine ring and a substituted phenyl group was crucial for activity. kuleuven.be The most potent compound in this class, featuring a trimethoxybenzoyl group, inhibited tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 1.3 µM. kuleuven.be This demonstrates that the pyrrolidine scaffold, when appropriately substituted, can effectively interfere with microtubule formation, a key process in cancer cell proliferation. kuleuven.be While not a direct derivative, the study underscores the importance of the pyrrolidin-1-yl moiety for potent antitubulin activity. kuleuven.be

Dihydrofolate reductase (DHFR) is another critical target in cancer chemotherapy. nih.gov This enzyme is essential for the synthesis of nucleotides required for DNA replication and cell proliferation. nih.gov Pyrrolidine-based compounds have been designed as DHFR inhibitors. rsc.org

In one study, a series of pyrrolidine-derived thiosemicarbazones were synthesized and evaluated for their DHFR inhibitory activity. nih.govrsc.org Among these, the compound N-(3-Bromophenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide, which contains the 3-bromophenyl feature, displayed notable inhibition of the DHFR enzyme. nih.govrsc.org

Table 1: DHFR Inhibition by a this compound Derivative

| Compound Name | Target | IC₅₀ (µM) | Source(s) |

|---|

Derivatives of this compound have been tested for their cytotoxic effects against a panel of human cancer cell lines. Spirooxindole pyrrolidine derivatives, in particular, have shown significant anticancer activity.

One investigation of spiropyrrolidine-thiazolo-oxindole derivatives found that a compound with a 4-bromophenyl substituent was approximately 11 times more active against the HepG2 (liver cancer) cell line than the standard reference drug, cisplatin. frontiersin.orgua.es Another dibromo-substituted oxindole (B195798) derivative showed potent activity against HepG2, MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. ua.es Additionally, copper complexes of thiosemicarbazone pyrrolidines have demonstrated high potency against the SW480 (colon cancer) cell line. frontiersin.orgua.es Other studies have shown that tubulin inhibitors based on related scaffolds can significantly inhibit the migration of A375 (melanoma) cells. nih.gov

Table 2: Anticancer Activity of this compound Derivatives against Various Cell Lines

| Derivative Class | Compound | Cell Line | IC₅₀ (µg/mL) | Source(s) |

|---|---|---|---|---|

| Spiropyrrolidine-thiazolo-oxindole | 4-bromophenyl-substituted (43b) | HepG2 | 0.80 ± 0.10 | frontiersin.orgua.es |

| Dibromo-substituted oxindole | 3-NO₂-substituted (43c) | HepG2 | 5.00 ± 0.66 | ua.es |

| MCF-7 | 4.00 ± 0.29 | ua.es | ||

| HCT-116 | 2.80 ± 0.20 | ua.es |

Beyond cancer, derivatives of this compound are being explored for the management of type 2 diabetes. The primary strategies involve the inhibition of key enzymes such as dipeptidyl peptidase-4 (DPP-4) and α-glucosidase. tandfonline.commdpi.com

Inhibition of DPP-4 prevents the breakdown of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control. tandfonline.com Pyrrolidine-based molecules are a cornerstone of DPP-4 inhibitor development. tandfonline.com Research into pyrazole-containing thiosemicarbazones revealed that a derivative with a 4-bromobenzylidene substituent was an extremely potent DPP-4 inhibitor, showing greater activity than the clinical drug sitagliptin. researchgate.netmdpi.com

α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into simple sugars. mdpi.com Inhibiting this enzyme slows glucose absorption, helping to manage blood sugar levels after meals. mdpi.com A study of benzimidazolium salts found that a derivative containing a 3-bromophenylamino moiety was a powerful α-glucosidase inhibitor, being four times more potent than the standard drug acarbose. mdpi.com Another study on ketone derivatives of succinimide (B58015) also identified a (4-bromophenyl)-pyrrolidine-2,5-dione derivative as an effective inhibitor of α-glucosidase. nih.gov

Table 3: Antidiabetic Activity of this compound Derivatives

| Derivative Class | Compound | Target | IC₅₀ | Source(s) |

|---|---|---|---|---|

| Pyrazole-thiosemicarbazone | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | DPP-4 | 1.266 ± 0.264 nM | researchgate.netmdpi.com |

| Benzimidazolium salt | 1-benzyl-3-(2-((3-bromophenyl)amino)-2-oxoethyl)-2-methyl-1H-benzo[d]imidazole-3-ium bromide (10d) | α-Glucosidase | 14 ± 0.013 µM | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(3-Bromophenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide |

| 2-(pyrrolidin-1-yl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole |

| 4-bromophenyl-substituted spiropyrrolidine-thiazolo-oxindole |

| 3-NO₂-substituted dibromo-oxindole-spiropyrrolidine |

| Thiosemicarbazone pyrrolidine-copper(II) complex |

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide |

| 1-benzyl-3-(2-((3-bromophenyl)amino)-2-oxoethyl)-2-methyl-1H-benzo[d]imidazole-3-ium bromide |

| (4-bromophenyl)-3-(2-oxocyclohexyl) pyrrolidine-2,5-dione |

| Cisplatin |

| Sitagliptin |

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential to mitigate inflammation. Research has shown that the anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net

A study focusing on newly synthesized pyrrolidine derivatives identified specific compounds with significant anti-inflammatory effects. researchgate.net Computational docking studies suggested these compounds interact with COX-1 and COX-2 enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Notably, compound A-1 from this series was highlighted for its potent anti-inflammatory activity. researchgate.net

In other research, novel oxazolone (B7731731) and imidazolone (B8795221) derivatives incorporating a pyrrolidine moiety were synthesized and evaluated. researchgate.net Several of these compounds, including 3a, 4a, 4c, 4e, and 4f, demonstrated notable anti-inflammatory properties. researchgate.net Further studies on condensed pyrimidine (B1678525) structures featuring a pyrrolidine ring found that bicyclic derivatives, specifically compounds 3a, 3b, and 3c, exhibited anti-inflammatory activity comparable to the standard drug, indomethacin. acs.org

| Compound/Derivative Class | Key Findings | Reference |

| Pyrrolidine derivative (A-1) | Exhibited the highest anti-inflammatory effects in its series; evaluated computationally against COX-1/COX-2. | researchgate.net |

| Oxazolone/Imidazolone-pyrrolidines (3a, 4a, 4c, 4e, 4f) | Demonstrated significant anti-inflammatory activity. | researchgate.net |

| Bicyclic pyrimido-pyrrolidines (3a, 3b, 3c) | Showed anti-inflammatory activity comparable to indomethacin. | acs.org |

Analgesic Activity

The analgesic potential of this compound derivatives has often been evaluated alongside their anti-inflammatory properties. The mechanism of action is frequently associated with the inhibition of pain and inflammation pathways.

In a study of novel pyrrolidine derivatives, compound A-4 was identified as having the most significant analgesic effects. researchgate.net Some compounds in this series were found to be more effective than common analgesics like aspirin (B1665792) and paracetamol in preclinical models. researchgate.net The acetic acid-induced writhing test in mice is a common model to assess analgesic activity. In one such study, various bi-, tri-, and tetracyclic condensed pyrimidines with a pyrrolidine core showed analgesic profiles comparable to or greater than indomethacin. acs.org Specifically, compounds 5, 9e, and 23 were identified as having particularly high potency. acs.org

Additionally, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been assessed for their antinociceptive effects using hot plate and writhing tests, demonstrating the broad potential of the pyrrolidine scaffold in pain management. researchgate.net

| Compound/Derivative Class | Test Model | Key Findings | Reference |

| Pyrrolidine derivative (A-4) | In vivo animal models | Exhibited the highest analgesic effects in its series. | researchgate.net |

| Bicyclic pyrimidine (5) | Acetic acid-induced writhing | Showed high analgesic potency. | acs.org |

| Tricyclic pyrimidine (9e) | Acetic acid-induced writhing | Displayed significant analgesic activity. | acs.org |

| Tetracyclic pyrimidine (23) | Acetic acid-induced writhing | Demonstrated the highest analgesic activity in its class. | acs.org |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones | Hot plate & writhing tests | Possessed significant antinociceptive activity. | researchgate.net |

Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antituberculosis)

The structural versatility of this compound derivatives has made them candidates for the development of new antimicrobial agents, with activity demonstrated against bacteria, fungi, and mycobacteria.

Antibacterial: A 2024 study synthesized and characterized seventeen analogs of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine. nih.gov The majority of these compounds showed antibacterial activity against E. coli, and all were effective against Bacillus. nih.gov Another investigation into thiazole-based pyrrolidine derivatives found that compound (11) was active against Gram-positive bacteria Staphylococcus aureus (inhibition zone of 30.53 ± 0.42 mm) and Bacillus cereus (inhibition zone of 21.70 ± 0.36 mm), though it was inactive against Gram-negative bacteria. unige.it Furthermore, 5-oxopyrrolidine derivatives have demonstrated promising activity against multidrug-resistant Staphylococcus aureus strains. niscpr.res.in

Antifungal: In the study of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs, none of the tested compounds showed antifungal efficacy against Aspergillus niger. nih.gov However, other research into spirooxindole pyrrolidine-linked hybrids identified compounds with potent antifungal activity against clinically isolated fungal strains, including various Candida species.

Antituberculosis: Research into N-benzoylthiourea derivatives containing a pyrrolidine structure has yielded compounds with significant anti-tuberculosis (anti-TB) activity. Specifically, compound 33e, which features a 4-chlorophenyl and an indole (B1671886) group, showed superior activity against Mycobacterium tuberculosis (MIC: 1.95 μg/mL) compared to the reference drug ethambutol.

| Derivative Class | Target Organism | Key Findings | Reference |

| 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs | E. coli, Bacillus, A. niger | Active against bacteria, inactive against the tested fungus. | nih.gov |

| Thiazole-pyrrolidine derivative (11) | S. aureus, B. cereus | Active against Gram-positive bacteria with significant inhibition zones. | unige.it |

| 5-Oxopyrrolidine derivatives | Multidrug-resistant S. aureus | Showed promising and selective antimicrobial activity. | niscpr.res.in |

| N-benzoylthiourea-pyrrolidine (33e) | Mycobacterium tuberculosis | Exhibited potent anti-TB activity (MIC: 1.95 μg/mL). |

Anticonvulsant and Antinociceptive Activities

Pyrrolidine-2,5-dione, a core structure related to this compound, is a well-established pharmacophore in the development of anticonvulsant drugs. researchgate.net

A study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed broad-spectrum anticonvulsant properties. Compound 14 from this series was particularly potent in several preclinical seizure models, including the maximal electroshock (MES) test (ED₅₀ = 49.6 mg/kg), the subcutaneous pentylenetetrazole (scPTZ) test (ED₅₀ = 67.4 mg/kg), and the 6 Hz seizure model (ED₅₀ = 31.3 mg/kg).

Similarly, research into 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives also identified compounds with significant anticonvulsant activity. researchgate.net Compound 4, a hydrochloride salt, showed potent activity in the MES test (ED₅₀ = 62.14 mg/kg) and the 6 Hz test (ED₅₀ = 75.59 mg/kg). researchgate.net The antinociceptive activity of these compounds further highlights their potential utility in neurological disorders involving pain. researchgate.net

| Compound/Derivative Class | Seizure Model | ED₅₀ Value (mg/kg) | Reference |

| Compound 14 (3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES | 49.6 | |

| scPTZ | 67.4 | ||

| 6 Hz (32 mA) | 31.3 | ||

| Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl) | MES | 62.14 | researchgate.net |

| 6 Hz (32 mA) | 75.59 | researchgate.net |

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated as inhibitors of a wide array of enzymes, demonstrating their broad therapeutic potential.

Acetylcholinesterase (AChE): Carbamate (B1207046) derivatives incorporating a pyrrolidine structure have been identified as potent inhibitors of AChE, with inhibition constants (Ki) in the low nanomolar range (12.0-61.3 nM).

Carbonic Anhydrase (CA): The same carbamate derivatives also effectively inhibited human carbonic anhydrase isoenzymes hCA I and hCA II, with Ki values ranging from 103.9 to 893.5 nM. Other studies have shown that 3-chloro-1-aryl pyrrolidine-2,5-diones are strong inhibitors of hCA I and hCA II, also with Ki values in the low nanomolar range.

Matrix Metalloproteinase (MMP): Galloyl pyrrolidine derivatives have been tested for their ability to inhibit gelatinases MMP-2 and MMP-9, suggesting a potential role in conditions characterized by excessive tissue degradation. researchgate.net

Neuraminidase: Several studies have explored pyrrolidine derivatives as inhibitors of influenza neuraminidase, a key target for antiviral drugs. researchgate.netresearchgate.net Some synthesized compounds showed potent inhibitory activity against influenza A neuraminidase, with IC₅₀ values in the low micromolar range (1.56-2.71 μM), comparable to oseltamivir.

Toxoplasma gondii Phenylalanine t-RNA Synthetase (PheRS): Bicyclic pyrrolidine derivatives have been identified as potent and selective inhibitors of PheRS in the parasite Toxoplasma gondii. This inhibition disrupts parasite protein synthesis, leading to growth inhibition and making these compounds promising candidates for treating toxoplasmosis, including infections in the brain.

COX-1/COX-2: As mentioned in the anti-inflammatory section, computational studies have examined the effects of new pyrrolidine derivatives on COX-1 and COX-2 enzymes, identifying promising lead compounds for the development of new NSAIDs. researchgate.net

| Enzyme Target | Derivative Class | Key Findings (Activity) | Reference |

| Acetylcholinesterase (AChE) | Carbamates | Potent inhibition (Ki: 12.0-61.3 nM) | |

| Carbonic Anhydrase (hCA I & II) | Carbamates, 3-chloro-1-aryl pyrrolidine-2,5-diones | Strong inhibition (Ki in low nM range) | |

| Matrix Metalloproteinase (MMP-2, -9) | Galloyl pyrrolidines | Demonstrated inhibitory activity | researchgate.net |

| Neuraminidase (Influenza A) | General pyrrolidines | Potent inhibition (IC₅₀: 1.56-2.71 μM) | |

| Toxoplasma gondii PheRS | Bicyclic pyrrolidines | Potent and selective inhibition, parasite growth inhibition | |

| COX-1 / COX-2 | General pyrrolidines | Identified as potential inhibitors for NSAID development | researchgate.net |

Selective Androgen Receptor Modulators (SARMs)

Nonsteroidal SARMs represent a class of therapeutic agents that bind to the androgen receptor and exhibit tissue-selective activity. Derivatives of this compound have been explored within this class. The goal of SARM development is to harness the anabolic benefits of androgens on muscle and bone while minimizing unwanted androgenic effects on tissues like the prostate.

Research has focused on optimizing 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives to improve their metabolic stability and pharmacokinetic profiles while maintaining potent androgen agonistic activity. One such compound, (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c, demonstrated significant efficacy in increasing the mass of the levator ani muscle (an anabolic indicator) without concurrently increasing prostate weight (an androgenic indicator) in preclinical models. This tissue selectivity is a hallmark of effective SARMs.

| Compound/Derivative Class | Key Findings | Reference |

| (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative (1c) | Showed significant anabolic efficacy in muscle without androgenic effects on the prostate in in vivo studies. | |

| 4-(pyrrolidin-1-yl)benzonitrile derivatives | Modified to improve metabolic stability and PK profiles while maintaining potent androgen agonistic activity. |

Modulators of Transient Receptor Potential Vanilloid (TRPV4)

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel involved in a multitude of physiological processes, including mechanosensation and cellular homeostasis. It is a recognized therapeutic target for various conditions.

Among the known modulators of TRPV4 are pyrrolidine derivatives. One notable example is GSK3395879, a pyrrolidine sulfonamide derivative that has been identified as a selective and potent antagonist of the TRPV4 channel. The development of such modulators is crucial for investigating the role of TRPV4 in disease and for creating potential new therapies for conditions involving TRPV4 dysregulation, such as certain pulmonary diseases.

| Compound/Derivative Class | Target | Activity | Reference |

| GSK3395879 (Pyrrolidine sulfonamide derivative) | TRPV4 | Selective antagonist |

Mechanisms of Action

The biological effects of this compound derivatives are rooted in their specific interactions with molecular targets such as receptors and enzymes. These interactions can modulate cellular signaling pathways and enzymatic processes.

Receptor Binding Interactions

Derivatives of this compound have been shown to interact with various receptors, with their binding affinity and selectivity being highly dependent on their specific structural features. The bromophenyl group can participate in π-π stacking interactions, while the pyrrolidine ring is capable of forming hydrogen bonds with receptor sites.

A notable area of investigation involves their activity at ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for synaptic transmission in the central nervous system. nih.gov Structure-activity relationship (SAR) studies on analogs of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid have demonstrated that substitutions on the phenyl ring significantly impact binding affinity and selectivity for different iGluR subtypes, including NMDA, AMPA, and kainate receptors. For instance, introducing substituents at the 5'-position of the phenyl ring generally leads to selectivity for NMDA receptors. nih.gov Certain analogs have achieved high potency as selective NMDA receptor antagonists with IC₅₀ values as low as 200 nM and a considerable preference for the GluN1/GluN2A subtype over other NMDA receptor subtypes. nih.gov

The table below summarizes the binding affinities of selected (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs at various ionotropic glutamate receptors.

| Compound | Substituent (R) | NMDA (IC₅₀, µM) | AMPA (IC₅₀, µM) | Kainate (IC₅₀, µM) | Reference |

|---|---|---|---|---|---|

| Analog 1 | -H | 17 | >100 | >100 | nih.gov |

| Analog 2 | 5'-OH | 0.2 | >100 | >100 | nih.gov |

| Analog 3 | 5'-CH₃ | 5.5 | >100 | >100 | nih.gov |

| Analog 4 | 4'-OH | >100 | >100 | 0.87 (GluK3) | nih.gov |

Furthermore, pyrrolidine derivatives have been explored as antagonists for the CXCR4 chemokine receptor, a target implicated in cancer metastasis and inflammatory disorders. frontiersin.orgnih.gov Specific derivatives have demonstrated potent binding affinity to the CXCR4 receptor, with IC₅₀ values as low as 79 nM. nih.gov

Enzyme Active Site Interactions

The interaction of this compound derivatives with the active sites of various enzymes has been a significant area of research. The bromine atom often enhances the lipophilicity of these compounds, facilitating better penetration into and interaction with biological targets.

One area of focus has been the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling pathways that are often dysregulated in cancer. google.com Isochromene derivatives incorporating the (S)-2-(3-bromophenyl)pyrrolidine moiety have been developed as potent PI3K inhibitors. google.com

Derivatives of pyrrolidine have also been investigated as inhibitors of bacterial enzymes, highlighting their potential as antimicrobial agents. For example, spiro[chromene-2,3'-pyrrolidine] (B8700787) derivatives have shown activity as DNA gyrase inhibitors, which is proposed to occur through binding to the enzyme's active site and inhibiting its activity. evitachem.com Additionally, pyrrolidine-2,3-diones have been identified as novel inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3), with a 3-hydroxyl group and a bulky benzyl (B1604629) or heteroaryl group being key for inhibitory activity. nih.gov

In other studies, pyrrolidine derivatives have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net Computational docking studies have been used to model the interaction of these derivatives with the active sites of COX-1 and COX-2. researchgate.net Furthermore, pyrrolidine derivatives have been synthesized and assessed as inhibitors of Toxoplasma gondii phenylalanine tRNA synthetase, demonstrating antiparasitic potential. biorxiv.org

The table below presents the inhibitory concentrations (IC₅₀) of selected pyrrolidine derivatives against various enzymes.

| Derivative Class | Target Enzyme | Compound Example | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,3-dione | P. aeruginosa PBP3 | Compound 2 | 4 ± 6 µM | nih.gov |

| Spirooxindole Pyrrolidine | HepG2 Cell Line | 4-bromophenyl-substituted 43b | 0.80 ± 0.10 µg/mL | frontiersin.org |

| Pyrrolidine Sulfonamide | DPP-IV | Compound 23d | 11.32 ± 1.59 µM | frontiersin.org |

| 2,5-Pyrrolidinedione | MCF-7 Cell Line | Compound 5i (bromide/para-hydroxyl) | 1.496 µM | uobasrah.edu.iq |

In Vitro and In Vivo Biological Evaluation Models

The pharmacological potential of this compound derivatives is assessed using a variety of in vitro and in vivo models to determine their efficacy and biological activity.

In Vitro Models:

Anticancer Activity: The cytotoxic effects of these derivatives are commonly evaluated against various cancer cell lines. For example, novel 2-(het)arylpyrrolidine-1-carboxamides have been tested against M-Hela tumor cells, with some compounds showing activity twice that of the reference drug tamoxifen (B1202). nih.govmdpi.com Cytotoxicity is also assessed against normal cell lines, such as the Chang liver cell line, to determine selectivity. nih.govmdpi.com The MTT assay is a common method used to determine the IC₅₀ values against cell lines like MCF-7 (breast cancer). uobasrah.edu.iq

Antimicrobial Activity: The antibacterial and antifungal properties are often evaluated using methods like the agar (B569324) well diffusion and broth microdilution assays against a panel of microorganisms, including Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus. frontiersin.org The ability of certain pyrrolidine-1-carboxamides to suppress bacterial biofilm growth has also been investigated. nih.govmdpi.com

Enzyme Inhibition Assays: The inhibitory potential against specific enzymes is determined using biochemical assays. For instance, the inhibition of P. aeruginosa PBP3 has been measured using a fluorescent penicillin V derivative (Bocillin FL) as a competitor. nih.gov

Receptor Binding Assays: The affinity of derivatives for specific receptors is quantified using radioligand binding assays with synaptosomes or recombinant receptors. nih.gov

In Vivo Models:

Anticancer Efficacy: The anti-tumor activity of these compounds is evaluated in animal models, typically mice bearing tumor xenografts. Key parameters measured include the percentage of surviving animals and the increase in life span (ILS). nih.govmdpi.com For example, in vivo studies with certain 2-(het)arylpyrrolidine-1-carboxamides resulted in up to 83% survival and a 447% increase in life span in tumor-bearing mice. nih.govmdpi.com

Anticonvulsant Activity: The potential of these derivatives to prevent seizures is tested in rodent models. The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard method for evaluating anticonvulsant effects. mdpi.com

Analgesic and Anti-inflammatory Activity: The analgesic properties are often assessed using the hot plate and tail immersion tests in rodents, while anti-inflammatory effects are evaluated using the carrageenan-induced paw edema model. researchgate.net A derivative, N-[[4-(2-methoxyphenyl)-piperazin-1-yl]-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione, showed an ED₅₀ of 33.64 mg/kg in analgesic tests. researchgate.net

The table below provides an overview of the biological evaluation models used for pyrrolidine derivatives.

| Evaluation Type | Model | Organism/System | Measured Outcome | Reference |

|---|---|---|---|---|

| In Vitro Anticancer | MTT Assay | M-Hela, MCF-7 Cell Lines | Cytotoxicity (IC₅₀) | uobasrah.edu.iqnih.govmdpi.com |

| In Vitro Antimicrobial | Broth Microdilution | E. coli, S. aureus, etc. | Minimum Inhibitory Concentration (MIC) | frontiersin.org |

| In Vivo Anticancer | Tumor Xenograft | Mice | Survival Rate, Increased Life Span (ILS) | nih.govmdpi.com |

| In Vivo Anticonvulsant | PTZ-induced Seizures | Mice | Seizure Protection | mdpi.com |

| In Vivo Anti-inflammatory | Carrageenan-induced Paw Edema | Rats | Reduction in Paw Swelling | researchgate.net |

| In Vivo Analgesic | Hot Plate Test | Mice | Pain Threshold Latency | researchgate.net |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

Systematic modifications of the 2-(3-Bromophenyl)pyrrolidine structure have been a key strategy in medicinal chemistry to understand and optimize its pharmacological profile.

The bromophenyl moiety is a crucial component of the this compound pharmacophore. The bromine atom's position on the phenyl ring significantly affects the molecule's electronic properties, steric profile, and, consequently, its biological activity.

The presence of a bromine atom at the meta-position (position 3) is noted to enhance the electrophilicity of the phenyl ring, which can be advantageous for certain chemical reactions like nucleophilic aromatic substitution. vulcanchem.com Research into related pharmacophores has shown that the substituent position is critical for target selectivity. For instance, in some molecular frameworks, meta-substituted bromophenyl groups have been suggested to improve target selectivity compared to their para-isomers.

Conversely, in other series, such as certain quinazolinedione derivatives, 4-benzyl (para) substitution was generally preferred, as 3-substituted (meta) benzyl (B1604629) derivatives experienced a loss of potency. nih.gov Modifications to the bromophenyl group in various pyrrolidine (B122466) analogs have been shown to significantly impact antibacterial potency, underscoring the role of both electronic properties and steric factors in determining efficacy.

Table 1: Influence of Bromo-Position on DHFR Inhibitory Activity of Thiosemicarbazone Analogs

| Compound | Phenyl Substitution Position | IC₅₀ (μM) |

|---|---|---|

| 5m | para (4-Bromo) | 16.27 ± 0.26 |

| 5n | meta (3-Bromo) | 22.06 ± 0.37 |

Data sourced from a study on N-(Bromophenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide derivatives. rsc.org

The pyrrolidine ring serves as a versatile scaffold, and substitutions on this five-membered nitrogen-containing heterocycle are critical for modulating biological activity. frontiersin.orgnih.gov The ring's non-planarity and the sp³-hybridization of its carbons allow for a three-dimensional exploration of pharmacophore space, which is a key advantage in drug design. rsc.orgresearchgate.net

Research has explored various modifications to the pyrrolidine ring of related structures. These include:

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification. For example, creating N-acyl derivatives or introducing carboxamide groups can lead to new biological profiles. mdpi.comnih.gov In one study, N-aryl substituted 3-phenylpyrrolidine-2,5-diones were synthesized to evaluate their anticonvulsant activity. uj.edu.pl

Ring Position Substitution: Adding substituents to the carbon atoms of the pyrrolidine ring also plays a vital role. The synthesis of polysubstituted pyrrolidines, such as (2R,3R,4S,5R)-2-(4-bromophenyl)-4-(hexylthio)-5-propyl-1-tosylpyrrolidine-3-carboxylic acid, demonstrates the chemical tractability of creating complex substitution patterns to fine-tune activity. ontosight.ai Another example involves the synthesis of derivatives where a second pyrrolidine ring is attached to the primary structure. researchgate.net

Formation of Fused Rings: Creating bicyclic systems that incorporate the pyrrolidine ring is another strategy. Bicyclic pyrrolidine inhibitors have been developed as potent and selective inhibitors of parasite enzymes. biorxiv.orgresearchgate.net

These substitutions influence the molecule's polarity, solubility, and ability to form key interactions with biological targets.

The 2-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers ((S) and (R) forms). Stereochemistry is a fundamental aspect of its SAR, as biological systems like enzymes and receptors are themselves chiral.

The spatial orientation of the substituents is critical, and different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with target proteins. researchgate.net For example, it has been noted that enantiomers can have divergent biological activity, with (R)-forms sometimes showing lower efficacy in specific chiral environments like enzyme binding pockets compared to their (S)-counterparts.

The synthesis of enantiomerically pure forms, such as (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride, is often a goal in medicinal chemistry to isolate the more active or selective isomer. In the development of bicyclic pyrrolidine inhibitors, maintaining the correct stereochemistry was crucial, as isomerization from a desired cis-conformation to a trans-conformation could be induced by reaction conditions, affecting biological activity. biorxiv.org The precise stereochemistry of complex derivatives is often explicitly defined, such as in (2R,3R,4S,5R)-2-(4-bromophenyl)-4-(hexylthio)-5-propyl-1-tosylpyrrolidine-3-carboxylic acid, further emphasizing the importance of stereochemical control in designing active compounds. ontosight.ai

Optimization of Potency and Selectivity

Optimizing the potency and selectivity of this compound-based compounds involves iterative modifications based on SAR data. The goal is to enhance the desired biological effect while minimizing off-target interactions.

A common strategy involves exploring a range of substituents at key positions to improve target engagement. For example, in the optimization of quinazolinedione-based inhibitors, increasing the steric bulk at a specific position (e.g., replacing a methyl with an ethyl or isopropyl group) led to improved potency without increasing cytotoxicity. nih.gov This systematic approach allows for the development of a clear SAR, guiding further design.

In another case, concerning tri-vector cyclophilin inhibitors, optimization efforts focused on enhancing subtype selectivity and improving pharmaceutical properties. acs.org This involved modifying the structure to address potential liabilities, such as replacing a primary aromatic amine group to mitigate genotoxicity concerns, while simultaneously improving binding affinity for the target protein over related isoforms. acs.org

For bicyclic pyrrolidine inhibitors of Toxoplasma gondii, optimization was aimed at improving not only potency and selectivity but also pharmacokinetic properties like brain exposure. biorxiv.orgresearchgate.net This multi-parameter optimization is crucial for translating in vitro activity into in vivo efficacy.

Table 2: Example of Potency Optimization by Substituent Modification

| Compound (Analog Series) | R¹ Substituent | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Hit 2 (Quinazolinedione) | 4-methylbenzyl | 2.1 | ~24 |

| Analog 15 (Quinazolinedione) | 4-nitrobenzyl | 0.3-0.5 | >100 |

| Analog 19 (Quinazolinedione) | 4-isopropylbenzyl | 0.3-0.5 | >100 |

Data adapted from a study on RSV inhibitors showing improved potency and selectivity through scaffold optimization. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound class of compounds, several key features can be identified.

The Pyrrolidine Ring: This saturated heterocycle is a core structural element. frontiersin.org Its non-planar, three-dimensional structure is a key feature, providing a rigid scaffold that positions other functional groups in a defined spatial orientation for optimal target interaction. rsc.orgresearchgate.net

The Aromatic Ring System: The phenyl group serves as a critical interaction moiety, often participating in hydrophobic or pi-stacking interactions within a receptor's binding pocket.

The Bromo Substituent: The bromine atom at the meta-position influences the electronic distribution of the phenyl ring and can act as a key binding contact, potentially forming halogen bonds or occupying a specific hydrophobic pocket.

The Chiral Center: The stereochemistry at the C2 position of the pyrrolidine ring is crucial for determining the precise orientation of the phenyl ring relative to the pyrrolidine, which dictates the binding mode and affinity. researchgate.net

Together, these features constitute the fundamental pharmacophore of this compound, which can be further elaborated with additional functional groups to optimize potency and selectivity for a given biological target.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3-Bromophenyl)pyrrolidine and its derivatives, DFT calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity. materialsciencejournal.orgresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules related to this compound, this is commonly performed using DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) or cc-pVDZ. materialsciencejournal.orgresearchgate.netnih.gov This process yields the most stable three-dimensional conformation of the molecule. nih.gov

Once the geometry is optimized, further calculations can elucidate the electronic properties. Key aspects investigated include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and the potential for intramolecular charge transfer. researchgate.netacs.org A small HOMO-LUMO gap suggests high polarizability and reactivity. acs.org

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. researchgate.netresearchgate.net This is vital for understanding non-covalent interactions, particularly how the molecule might interact with a biological receptor. researchgate.net In related structures, negative potential is often localized on electronegative atoms like oxygen and the π-system of the aromatic ring, while positive potential is found around hydrogen atoms. tandfonline.com

To validate the accuracy of computational models, the theoretically calculated geometrical parameters are often compared with experimental data obtained from single-crystal X-ray diffraction (XRD). researchgate.net Studies on closely related compounds, such as N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide and 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, have shown that the bond lengths and angles optimized by DFT calculations are in good agreement with the crystal structures determined by XRD. researchgate.netresearchgate.net This consistency confirms that the computational methods provide a reliable representation of the molecule's structure in the ground state. researchgate.netresearchgate.net

Below is a representative table illustrating the type of comparison made between DFT-calculated and XRD-measured parameters for a related bromophenyl derivative.

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (XRD) |

|---|---|---|---|

| Bond Length (Å) | C-Br | 1.915 | 1.908 |

| Bond Length (Å) | C-N (pyrrolidine) | 1.470 | 1.465 |

| Bond Angle (°) | C-C-Br | 121.0 | 120.8 |

| Dihedral Angle (°) | C-C-C-N | -175.5 | -174.9 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating their potential mechanism of action. niscpr.res.in

Molecular docking studies on derivatives of this compound have been performed to predict their binding modes and affinities for various biological targets. These studies reveal the specific interactions that stabilize the ligand-receptor complex, which often include:

Hydrogen Bonds : These are critical for specificity and are a predominant contributor to molecular recognition. unina.it

Hydrophobic Interactions : Interactions between nonpolar regions of the ligand and receptor. researchgate.net

Van der Waals Forces : General attractive or repulsive forces between molecules. researchgate.net

Electrostatic Interactions : Attractive or repulsive forces between charged groups. unina.it

For example, docking studies of pyrrolidine (B122466) derivatives have identified potential inhibitors for targets such as dihydrofolate reductase (DHFR) and influenza virus neuraminidase. niscpr.res.inrsc.org The binding energy, often expressed in kcal/mol, is calculated to estimate the binding affinity, with lower values indicating a more stable complex. researchgate.net

| Pyrrolidine Derivative Class | Protein Target | PDB ID | Key Predicted Interactions |

|---|---|---|---|

| Bicyclic Pyrrolidine Carboxylic Acids | Phenylalanine t-RNA Synthetase (T. gondii) | N/A | Interaction with L-Phe binding site. biorxiv.org |

| Pyrrolidine Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 1KMS | Hydrogen bonding and hydrophobic interactions with active site residues. rsc.org |

| Spirooxindole-Pyrrolidines | Cyclin-dependent kinase-2 (CDK-2) | 1HCK | Hydrogen bonds and hydrophobic interactions. researchgate.net |

| Pyrrolidine-Substituted Quinolones | HER2 | 3PP0 | Hydrogen bonding and Van der Waals interactions. researchgate.net |

By predicting how a ligand binds within the active site of a protein, molecular docking helps to elucidate its potential mechanism of action. canada.ca For instance, if a compound is shown to bind tightly within the catalytic site of an essential enzyme of a pathogen, the proposed mechanism is the inhibition of that enzyme, leading to a therapeutic effect. biorxiv.org Docking studies on bicyclic pyrrolidines against the phenylalanine tRNA synthetase of Toxoplasma gondii suggested that these compounds could act as potent antiparasitic agents by inhibiting protein synthesis, a mechanism that was previously unknown for this scaffold. biorxiv.org

In Silico Studies for Drug-Likeness and Pharmacokinetics (PK)

The drug-likeness of a molecule is often assessed using rules of thumb derived from the analysis of known drugs. ijpsonline.com Lipinski's Rule of Five is a well-known guideline for evaluating if a compound has properties that would make it a likely orally active drug in humans. researchgate.net Studies on various pyrrolidine derivatives have shown that they often possess favorable drug-like properties, with many compounds showing no violations of Lipinski's rules. researchgate.netresearchgate.net

Pharmacokinetic parameters predicted computationally include oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes. biorxiv.orgmdpi.com For compounds intended to act on the central nervous system, predicting brain exposure is particularly important. biorxiv.org

| Parameter | Description | Favorable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | ≤ 500 g/mol |

| LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | ≤ 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | ≤ 140 Ų |

| Oral Bioavailability | The fraction of an administered dose that reaches systemic circulation. | High |

In silico analyses of various functionalized pyrrolidine scaffolds have confirmed their potential as drug candidates by demonstrating good predicted ADME profiles alongside their potent biological activities. rsc.orgmdpi.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Various online tools and software packages, such as SwissADME and ADMETLab, utilize quantitative structure-activity relationship (QSAR) models to forecast ADME parameters. mdpi.comacs.org These models are built from large datasets of compounds with known experimental values. nih.govacs.org For instance, in silico tools can estimate properties like lipophilicity (log P), aqueous solubility, human intestinal absorption, plasma protein binding (PPB), and interactions with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.comijpsjournal.com

For a closely related isomer, (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride, computational tools like SwissADME have been used to estimate key pharmacokinetic parameters. Given the structural similarity, these values provide a reasonable approximation for the 3-bromo isomer. The presence of the bromophenyl group generally increases lipophilicity, which can enhance absorption and membrane permeability, while the pyrrolidine ring can participate in hydrogen bonding.

Table 1: Predicted ADME Properties for the Analogous Compound (S)-2-(4-Bromophenyl)pyrrolidine

| ADME Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| Bioavailability Score | 83% (estimated) | Indicates the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| CYP450 Interactions | Predicted substrate for CYP2D6 | Suggests a potential metabolic pathway via this key enzyme. |

| Plasma Protein Binding | 92% (estimated) | High binding can affect the free concentration of the compound available to exert its biological effect. |

This data is for the analogous compound (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride and serves as an estimation for this compound.

Blood-Brain Barrier Penetration Predictions (e.g., CNS MPO score)

A significant challenge for therapeutic agents targeting the central nervous system (CNS) is the ability to cross the blood-brain barrier (BBB). mdpi.compeerj.com The CNS Multi-Parameter Optimization (MPO) score is a widely used algorithm in medicinal chemistry to design and select compounds with a higher probability of penetrating the BBB. acs.org This desirability score is calculated on a scale of 0 to 6, with scores ≥ 4.0 considered favorable for CNS-active compounds. acs.org

The CNS MPO score is a holistic function derived from six fundamental physicochemical properties: calculated lipophilicity (cLogP), calculated distribution coefficient at pH 7.4 (cLogD), molecular weight (MW), topological polar surface area (TPSA), the number of hydrogen bond donors (HBD), and the pKa of the most basic center. acs.org By combining these parameters, the MPO score provides a more nuanced assessment than using hard cutoffs for individual properties. acs.org For example, bicyclic pyrrolidine derivatives have been optimized using the CNS MPO score to improve brain exposure. nih.govresearchgate.net While a specific CNS MPO score for this compound has not been published, its structural components can be analyzed in this context. The bromophenyl group contributes to lipophilicity, a key factor for BBB penetration, while the pyrrolidine nitrogen acts as a hydrogen bond acceptor and can be a basic center. mdpi.com

Table 2: Parameters for CNS Multi-Parameter Optimization (MPO) Score

| Physicochemical Property | Desirable Range for CNS Drugs |

|---|---|

| cLogP | ≤ 5 |

| cLogD | 0 - 4 |

| Molecular Weight (MW) | ≤ 500 Da |

| Topological Polar Surface Area (TPSA) | ≤ 90 Ų |

| Hydrogen Bond Donors (HBD) | ≤ 3 |

| pKa (most basic) | ≤ 10 |